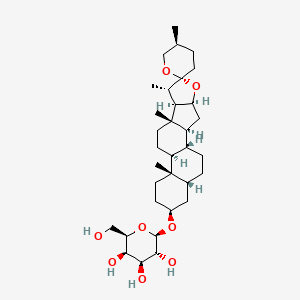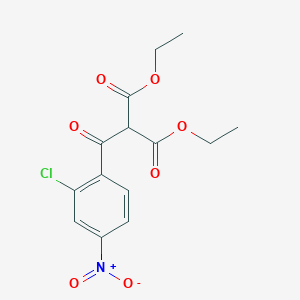
1,3-Diethyl 2-(2-chloro-4-nitrobenzoyl)propanedioate
描述
1,3-Diethyl 2-(2-chloro-4-nitrobenzoyl)propanedioate is an organic compound with the molecular formula C14H14ClNO7 and a molecular weight of 343.72 g/mol . This compound is known for its unique structure, which includes a propanedioate backbone substituted with a 2-chloro-4-nitrobenzoyl group. It is used in various chemical and industrial applications due to its reactivity and functional properties.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Diethyl 2-(2-chloro-4-nitrobenzoyl)propanedioate can be synthesized through a multi-step process involving the esterification of malonic acid derivatives followed by acylation. The general synthetic route involves the following steps:
Esterification: Diethyl malonate is esterified using ethanol and an acid catalyst to form diethyl malonate ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities.
化学反应分析
Types of Reactions
1,3-Diethyl 2-(2-chloro-4-nitrobenzoyl)propanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Reduction: Amino derivatives with the nitro group reduced to an amine.
Hydrolysis: Carboxylic acids formed from the ester groups.
科学研究应用
1,3-Diethyl 2-(2-chloro-4-nitrobenzoyl)propanedioate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Diethyl 2-(2-chloro-4-nitrobenzoyl)propanedioate involves its reactivity with various molecular targets. The compound can interact with nucleophiles due to the presence of the chloro and nitro groups, which are electron-withdrawing and make the molecule more reactive. The ester groups can undergo hydrolysis, releasing carboxylic acids that can further participate in biochemical pathways .
相似化合物的比较
Similar Compounds
1-Chloro-2,4-dinitrobenzene: Similar in structure but with two nitro groups instead of one.
Diethyl malonate: Similar backbone but lacks the 2-chloro-4-nitrobenzoyl group.
2-Chloro-4-nitrobenzoic acid: Contains the same benzoyl group but lacks the esterified propanedioate backbone.
Uniqueness
1,3-Diethyl 2-(2-chloro-4-nitrobenzoyl)propanedioate is unique due to its combination of functional groups, which confer specific reactivity and properties not found in the similar compounds listed above. This makes it a valuable compound in synthetic chemistry and industrial applications .
属性
IUPAC Name |
diethyl 2-(2-chloro-4-nitrobenzoyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO7/c1-3-22-13(18)11(14(19)23-4-2)12(17)9-6-5-8(16(20)21)7-10(9)15/h5-7,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACUTGGVJXDNFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride](/img/structure/B1459129.png)
![4-Chloro-2-ethylfuro[3,2-c]pyridine](/img/structure/B1459131.png)

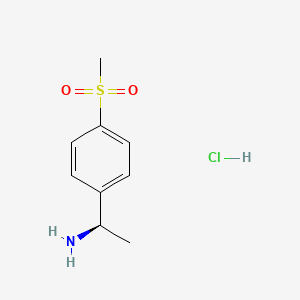
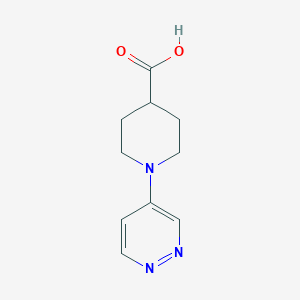
![[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B1459137.png)

![4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride](/img/structure/B1459142.png)
![7-[4-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1459143.png)
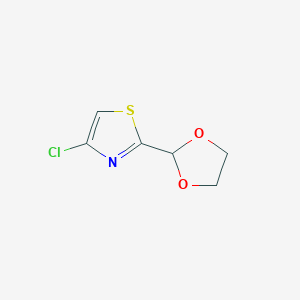
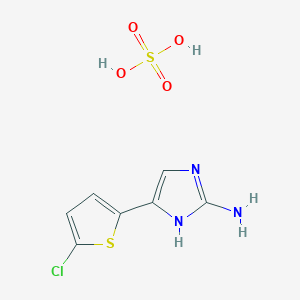
![3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride](/img/structure/B1459147.png)
